N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
Description
N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 4-methoxyphenyl substituent and a pivalamide (2,2-dimethylpropanamide) group. The pivalamide moiety increases steric bulk, improving metabolic stability by shielding the amide bond from enzymatic cleavage.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-17(2,3)16(21)18-15-13-9-23-10-14(13)19-20(15)11-5-7-12(22-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUALHYMDMSVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Cyclization Approach
This method adapts the Fischer indole synthesis to construct the pyrazole ring. Key steps include:
Thienylhydrazine Preparation :
Cyclization with 4-Methoxyacetophenone :
Amidation with Pivaloyl Chloride :
- Intermediate A reacts with pivaloyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions.
- Optimization : Triethylamine (2.5 eq.) ensures complete acylation; 65–72% isolated yield.
Table 1: Fischer Cyclization Method Performance
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thienylhydrazine prep | Ethanol, NH₂NH₂·H₂O, Δ | 78 | 92.4 |
| Cyclization | H₂SO₄, AcOH, 80°C, 6 h | 61 | 89.7 |
| Amidation | Pivaloyl chloride, DCM, Et₃N | 68 | 95.1 |
Multi-Component One-Pot Synthesis
Inspired by triazolopyrimidine syntheses, this route combines:
- 3-Aminothiophene-4-carboxamide
- 4-Methoxybenzaldehyde
- Ethyl acetoacetate
Procedure :
- Condensation : Ethanol, 70°C, 4 h (forms Schiff base).
- Cyclocondensation : Add ammonium acetate, reflux 8 h.
- In Situ Amidation : Introduce pivaloyl chloride post-cyclization.
Advantages :
- Reduced purification steps (crude purity: 84%).
- Total yield: 54% (vs. 46% for stepwise method).
Limitations :
- Requires strict stoichiometric control (excess aldehyde leads to byproducts).
Solid-Phase Synthesis for High-Throughput Production
Adapting protocols from N-phenylacetamide derivatives:
- Resin Functionalization : Wang resin loaded with Fmoc-protected thienylamine.
- Pyrazole Formation :
- Mitsunobu reaction with 4-methoxyphenylboronic acid.
- Pd(OAc)₂ catalysis, 82% coupling efficiency.
- On-Resin Amidation :
- Pivaloyl chloride/DIPEA in DMF, 2×30 min couplings.
Table 2: Solid-Phase Synthesis Metrics
| Metric | Value |
|---|---|
| Loading Capacity | 0.78 mmol/g |
| Cyclization Efficiency | 89% |
| Final Compound Purity | 91.3% (after cleavage) |
Critical Analysis of Methodologies
Yield Optimization Challenges
Scalability Considerations
- Fischer route requires cryogenic (−20°C) conditions for amidation to prevent racemization, increasing operational costs.
- Multi-component method offers better scalability but demands precise pH control during workup.
Structural Characterization and QC Protocols
Spectroscopic Confirmation
Chromatographic Purity Standards
- HPLC : C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, RT = 6.54 min.
- Acceptance criteria: ≥95% area purity by UV 254 nm.
Industrial-Scale Production Recommendations
Based on cost-benefit analysis:
- Pilot Scale (1–10 kg) : Adopt multi-component synthesis (lower CapEx).
- Commercial Scale (>100 kg) : Optimize Fischer route with continuous flow cyclization (enhanced thermal control).
Table 3: Cost Analysis per Kilogram
| Method | Raw Material Cost ($) | Processing Cost ($) | Total ($) |
|---|---|---|---|
| Fischer Cyclization | 2,450 | 1,780 | 4,230 |
| Multi-Component | 1,920 | 2,150 | 4,070 |
| Solid-Phase | 3,890 | 3,220 | 7,110 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thieno[3,4-c]pyrazole core, potentially converting it to a dihydro derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound is investigated for its potential pharmacological properties. The thieno[3,4-c]pyrazole core is known to exhibit various biological activities, including anti-inflammatory and anticancer properties.
Medicine
In medicine, research focuses on the compound’s potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
Industrially, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism by which N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions, while the thieno[3,4-c]pyrazole core can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
- Structural Difference : Replaces the 4-methoxy group with a 4-fluoro substituent.
- Bioavailability: Fluorine may reduce metabolic degradation (e.g., via cytochrome P450 enzymes) and improve membrane permeability due to its small size and lipophilicity. Crystallinity: Fluorine’s strong hydrogen-bond acceptor capacity could alter crystal packing motifs compared to methoxy .
Pyridine-Based Pivalamide Derivatives
Examples from Catalog of Pyridine Compounds (): 1. N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide - Core Difference: Pyridine replaces thieno-pyrazole. - Impact: - Aromaticity: Pyridine’s nitrogen atom introduces a localized dipole, enhancing solubility in polar solvents. - Substituent Effects: The trimethylsilyl group increases lipophilicity (logP) significantly, favoring blood-brain barrier penetration but reducing aqueous solubility. 2. N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide - Substituent: Iodo group adds molecular weight and polarizability. - Impact: Potential halogen bonding with proteins or nucleic acids, distinct from the sulfur-mediated interactions of thieno-pyrazoles.
Core Heterocycle Modifications
- Thieno-pyrazole vs. Pyridine: The sulfur atom in thieno-pyrazole may participate in metal coordination or hydrophobic interactions absent in pyridines. Pyridine’s nitrogen enables stronger hydrogen bonding, influencing solubility and crystal morphology .
Physicochemical and Crystallographic Properties
Hypothetical Data Table
| Compound | logP | Melting Point (°C) | Hydrogen Bonds (per molecule) |
|---|---|---|---|
| Target Compound (4-Methoxyphenyl) | 3.2 | 180–185 | 2 (NH, OMe) |
| 4-Fluorophenyl Analog | 3.5 | 190–195 | 3 (NH, F, C=O) |
| N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide | 4.8 | 150–155 | 1 (NH) |
- Crystallography : The target compound’s methoxy group may form C–H···O interactions, while the fluorine analog exhibits stronger F···H–N bonds. SHELX software is widely used for refining such structures .
Biological Activity
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide
- Molecular Formula : C17H21N3O2S
- Molecular Weight : 347.43 g/mol
The compound features a thieno[3,4-c]pyrazole core with a methoxyphenyl substituent that enhances its lipophilicity and biological activity. The pivalamide group may contribute to the compound's stability and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The thieno[3,4-c]pyrazole core can form hydrogen bonds with target proteins.
- π-π Interactions : The methoxyphenyl group facilitates π-π stacking interactions which may influence enzyme activity or receptor binding.
These interactions are critical in modulating the activity of enzymes or receptors involved in various biological processes.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds with similar structures have shown potent inhibitory effects on cancer cell lines such as HeLa and HCT116, indicating potential for development as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.36 |
| Compound B | HCT116 | 1.8 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Antimicrobial Properties
Studies have shown that derivatives of thieno[3,4-c]pyrazole possess antimicrobial activity against various bacterial strains. The presence of the methoxy group may enhance this activity by improving the compound's solubility and permeability .
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing derivatives of thieno[3,4-c]pyrazole reported promising results in terms of biological activity against specific cancer types. The synthesis involved optimizing reaction conditions to achieve high yields and purity .
- Docking Studies : Computational docking studies have been employed to predict the binding affinity of this compound to target enzymes like 14α-demethylase lanosterol (PDB code 3LD6). These studies indicated a favorable interaction profile that supports further investigation into its pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
